Isoliquiritin

Catalog No.
S626686
CAS No.
5041-81-6
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoliquiritin

CAS Number

5041-81-6

Product Name

Isoliquiritin

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+

InChI Key

YNWXJFQOCHMPCK-FPYGCLRLSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside, isoliquiritin, neoisoliquiritin, neoisoliquiritin, (E)-isomer

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Anti-inflammatory Properties

Studies suggest that isoliquiritin possesses anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in various inflammatory diseases. Additionally, isoliquiritin may regulate pathways involved in inflammation, including the NF-κB signaling pathway [].

Antiviral Activity

Research suggests that isoliquiritin may exhibit antiviral activity against various viruses, including influenza A virus, hepatitis B virus, and herpes simplex virus type 1 []. The exact mechanisms of its antiviral action are still being elucidated, but it is believed to involve interfering with viral replication and entry into host cells.

Anti-cancer Potential

Isoliquiritin has shown promising results in preclinical studies for its potential anti-cancer properties. It has been observed to induce cell death (apoptosis) in various cancer cell lines, including lung cancer, liver cancer, and cervical cancer []. However, further research is needed to understand the molecular mechanisms underlying its anti-cancer effects and its efficacy in clinical settings.

Other Potential Applications

Isoliquiritin is also being investigated for its potential applications in various other areas of scientific research, including:

  • Neuroprotective effects: Studies suggest that isoliquiritin may have neuroprotective properties and could potentially be beneficial in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].
  • Antioxidant activity: Isoliquiritin exhibits antioxidant properties, which may help protect against oxidative stress and its associated health problems.
  • Antidepressant-like effects: Preliminary research suggests that isoliquiritin may possess antidepressant-like effects, but further investigation is needed.

Isoliquiritin is a phenolic flavonoid compound primarily extracted from the root of licorice (Glycyrrhiza glabra). It is known for its diverse biological activities and potential therapeutic applications. Structurally, isoliquiritin is characterized as a flavonoid glycoside, specifically a chalcone derivative, which contributes to its various pharmacological properties. The compound exhibits significant antioxidant, anti-inflammatory, and anticancer effects, making it a subject of interest in both food science and medicinal chemistry .

Isoliquiritin exhibits various mechanisms of action depending on the biological system:

  • Antioxidant activity: The hydroxyl groups in the flavanone backbone scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory activity: Isoliquiritin may modulate inflammatory pathways by inhibiting the production of inflammatory mediators [].
  • Antifungal activity: Studies suggest that isoliquiritin can inhibit the growth of certain fungal strains.
  • Neuroprotective activity: Isoliquiritin may protect nerve cells from damage by reducing oxidative stress and inflammation.
Typical of flavonoids. These include:

  • Oxidation: Isoliquiritin can be oxidized to form various reactive species, which may contribute to its antioxidant activity.
  • Methylation: Enzymatic reactions can convert isoliquiritin into its methylated derivatives, such as 2'-O-methylisoliquiritigenin, through the action of isoliquiritigenin 2'-O-methyltransferase .
  • Glycosylation: The compound can also participate in glycosylation reactions, affecting its solubility and bioavailability.

These reactions are essential for understanding the compound's stability and interaction with biological systems.

Isoliquiritin exhibits a wide range of biological activities:

  • Antioxidant Activity: It shows potent antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects: Isoliquiritin has been found to inhibit pro-inflammatory cytokines and signaling pathways, making it beneficial in treating inflammatory conditions such as atopic dermatitis .
  • Anticancer Properties: The compound demonstrates potential anticancer effects against various cancer types by modulating cell signaling pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects: Recent studies indicate that isoliquiritin may alleviate symptoms of depression by regulating neuroinflammatory responses and modulating specific microRNA pathways .

Isoliquiritin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting isoliquiritin from licorice root using solvents like ethanol or methanol. This process often includes steps such as maceration or reflux extraction.
  • Chemical Synthesis: Synthetic routes have been developed to produce isoliquiritin through

Isoliquiritin has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for use in treating chronic diseases, including cancer and inflammatory disorders .
  • Cosmetics: Its skin-soothing properties make it a valuable ingredient in cosmetic formulations aimed at reducing inflammation and oxidative damage .
  • Food Industry: As a natural antioxidant, isoliquiritin is utilized in food preservation to enhance shelf life and maintain quality .

Interaction studies have highlighted the synergistic effects of isoliquiritin with other compounds:

  • Combination with Other Flavonoids: Research indicates that isoliquiritin interacts beneficially with other flavonoids like liquiritigenin to enhance their collective bioactivity. This interaction may lead to improved therapeutic outcomes when used in combination therapies .
  • Molecular Interactions: Studies have shown that isoliquiritin can modulate various cellular signaling pathways, including those involved in inflammation and apoptosis, indicating its potential for multi-target therapeutic strategies .

Several compounds share structural similarities with isoliquiritin, each exhibiting unique properties:

Compound NameStructure TypeKey ActivitiesUnique Features
LiquiritigeninFlavonoidAntioxidant, anti-inflammatoryExhibits stronger anti-cancer activity than isoliquiritin.
IsoliquiritigeninChalconeAntioxidant, anticancerMore potent GABA-A receptor modulator than isoliquiritin.
Licochalcone BChalconeAntioxidantExhibits significant anti-angiogenic effects.
RetrochalconeChalconeAntioxidantKnown for its neuroprotective properties.

Isoliquiritin stands out due to its specific glycosylation which enhances its solubility and bioavailability compared to other chalcones. Its unique interactions within biological systems further differentiate it from similar compounds.

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

418.12638228 g/mol

Monoisotopic Mass

418.12638228 g/mol

Heavy Atom Count

30

Melting Point

187 - 189 °C

UNII

2Y348H1V4W

Other CAS

7014-39-3

Wikipedia

Isoliquiritin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15

Explore Compound Types